Wilfordine
Overview
Description
Wilfordine is an alkaloid isolated from the roots of Tripterygium wilfordii . It is a type of sesquiterpenoid . The molecular formula of Wilfordine is C43H49NO19 .
Synthesis Analysis
The synthesis of Wilfordine involves the biosynthesis of farnesyl pyrophosphate (FPP), which is an important precursor of sesquiterpenoids such as Wilfordine . The process is catalyzed by Farnesylpyrophosphate synthase (FPS) from Tripterygium wilfordii . An enantioselective synthetic route to hydroxywilfordic acid, a key subunit of sesquiterpene pyridine alkaloids such as wilfortrine, was developed .
Molecular Structure Analysis
The molecular weight of Wilfordine is 883.84 . The structure of Wilfordine is classified under Terpenoids Sesquiterpenes .
Chemical Reactions Analysis
The chemical reactions involving Wilfordine are not explicitly mentioned in the retrieved sources .
Physical And Chemical Properties Analysis
Wilfordine appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
-
Rheumatic and Autoimmune Diseases
- Field: Rheumatology, Immunology
- Application: TwHF has been widely studied for its application in the treatment of autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis .
- Method: The active metabolites of T. wilfordii have been demonstrated to inhibit immune cell activation, regulate the production of inflammatory factors, and modulate the immune system .
- Results: Preparations of Tripterygium wilfordii have anti-inflammatory, immunomodulatory, and immunosuppressive effects, which effectively improve the symptoms and quality of life of patients with autoimmune diseases .
-
Cancer Treatment
- Field: Oncology
- Application: The pentacyclic triterpenoid celastrol, a major bioactive metabolite of T. wilfordii, has been identified to have antitumor properties .
- Method: Celastrol’s diverse biological properties have been studied for their potential application in cancer treatment .
- Results: While research is ongoing, celastrol’s antitumor effects show promise for future applications in oncology .
-
Neuroprotection
- Field: Neurology
- Application: The pentacyclic triterpenoid celastrol, a major bioactive metabolite of T. wilfordii, has been identified to have neuroprotective effects .
- Method: The neuroprotective properties of celastrol are being studied for their potential application in neurology .
- Results: While research is ongoing, celastrol’s neuroprotective effects show promise for future applications in neurology .
-
Immunomodulation
- Field: Immunology
- Application: Triptolide, a compound derived from T. wilfordii, can promote the differentiation of spleen DCs to CD11clow DCs, and then promote the transformation of Th1 cells into Th2 cells, inhibiting the immune function of T cells .
- Method: The immunomodulatory properties of triptolide are being studied for their potential application in immunology .
- Results: While research is ongoing, triptolide’s immunomodulatory effects show promise for future applications in immunology .
Safety And Hazards
properties
IUPAC Name |
[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49NO19/c1-21(45)55-20-42-34(59-24(4)48)30(57-22(2)46)29-32(58-23(3)47)43(42)41(8,54)33(31(35(42)60-25(5)49)61-36(50)26-13-10-9-11-14-26)62-38(52)39(6,53)17-16-28-27(15-12-18-44-28)37(51)56-19-40(29,7)63-43/h9-15,18,29-35,53-54H,16-17,19-20H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDBHSNYTFRCNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49NO19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Wtlfordine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.